molecular formula C21H20FN3O3 B2714332 N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1170582-38-3

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2714332
CAS RN: 1170582-38-3
M. Wt: 381.407
InChI Key: QVDQAZXEDWTDMD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as AFPP, is a synthetic compound that belongs to the pyrazole class of chemicals. It has been the subject of extensive research due to its potential applications in the field of medicine. AFPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation and pain.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Pyrazole derivatives, including N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, play a crucial role in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, which can be achieved under various conditions, including microwave irradiation. These compounds have been explored for their potential as anticancer, analgesic, anti-inflammatory, and antimicrobial agents. The recent success of pyrazole COX-2 inhibitors underlines the importance of these heterocycles in drug development (Dar & Shamsuzzaman, 2015).

Role in Organic Synthesis

Pyrazole derivatives serve as valuable synthons in organic synthesis, contributing to the development of new chemical entities with enhanced biological activities. Their ability to act as intermediates in the creation of complex molecules makes them indispensable in the synthesis of pharmacologically active compounds. The methodologies for synthesizing pyrazole derivatives, including the use of microwave irradiation, offer efficient routes to these biologically active molecules, facilitating the design and development of new therapeutic agents.

Antioxidant Activity and Analytical Methods

The study of antioxidants and their mechanisms is vital in various fields, including food engineering, medicine, and pharmacy. Pyrazole derivatives have been investigated for their antioxidant properties, utilizing assays based on hydrogen atom transfer and electron transfer. These methods provide insights into the antioxidant capacity of compounds, including pyrazole derivatives, highlighting their potential therapeutic benefits in combating oxidative stress (Munteanu & Apetrei, 2021).

Emerging Applications in Optoelectronics

Recent research has expanded the applications of pyrazole derivatives beyond medicinal chemistry, exploring their potential in optoelectronic materials. Pyrazole and pyrimidine fragments have been incorporated into π-extended conjugated systems, demonstrating significant value for the creation of novel materials. These compounds have shown promise in applications related to photo- and electroluminescence, including organic light-emitting diodes (OLEDs) and solar cells. The synthesis of polyhalogen derivatives of pyrazoles has enabled the development of materials with enhanced electroluminescent properties, opening new avenues for research in optoelectronic devices (Lipunova et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-3-11-28-19-13-25(18-9-7-16(22)8-10-18)24-20(19)21(27)23-17-6-4-5-15(12-17)14(2)26/h4-10,12-13H,3,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDQAZXEDWTDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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